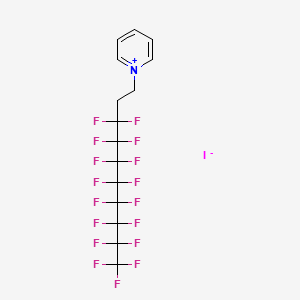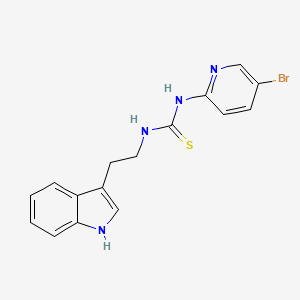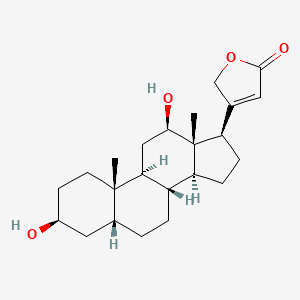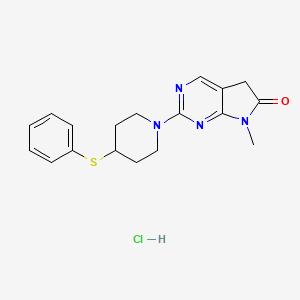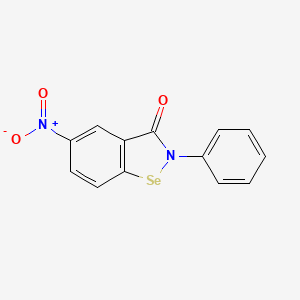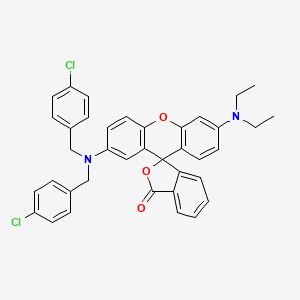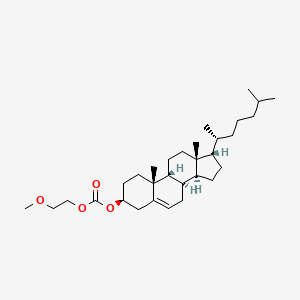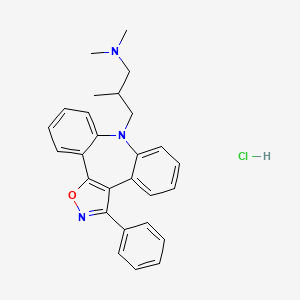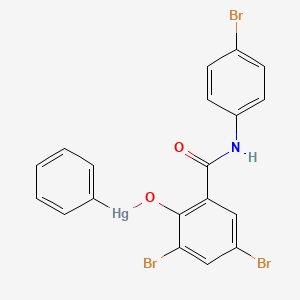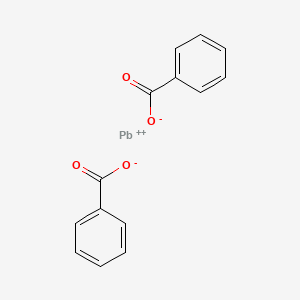
Lead dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead dibenzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a derivative of benzoic acid where two benzoate ions are coordinated to a lead ion. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead dibenzoate can be synthesized through the reaction of lead(II) acetate with benzoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding benzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where lead(II) acetate and benzoic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Lead dibenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The benzoate ions in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as chloride or nitrate ions can be introduced to replace the benzoate ions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: Lead chloride, lead nitrate, etc.
Scientific Research Applications
Lead dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: It is used in the production of certain types of plastics and as a stabilizer in the manufacturing of polymers.
Mechanism of Action
The mechanism by which lead dibenzoate exerts its effects involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes. The benzoate ions may also play a role in the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Lead(II) acetate: Another lead compound with acetate ions instead of benzoate ions.
Lead(II) chloride: Contains chloride ions instead of benzoate ions.
Lead(II) nitrate: Contains nitrate ions instead of benzoate ions.
Comparison: Lead dibenzoate is unique due to the presence of benzoate ions, which impart different chemical properties compared to other lead compounds. For example, this compound may have different solubility and reactivity profiles compared to lead(II) acetate or lead(II) chloride. The aromatic nature of the benzoate ions also influences the compound’s interactions with other molecules, making it distinct from other lead compounds.
Properties
CAS No. |
873-54-1 |
|---|---|
Molecular Formula |
C14H10O4Pb |
Molecular Weight |
449 g/mol |
IUPAC Name |
lead(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI Key |
HEYYNPBHZQPMJJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



